6-(1-Methylcyclopentyl)pyridin-3-ol
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Overview
Description
6-(1-Methylcyclopentyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a hydroxyl group at the third position and a 1-methylcyclopentyl group at the sixth position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylcyclopentyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-hydroxypyridine, the introduction of the 1-methylcyclopentyl group can be achieved through a Friedel-Crafts alkylation reaction using 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, biocatalytic methods using whole cells of microorganisms like Burkholderia sp. have been explored for the regioselective oxyfunctionalization of pyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylcyclopentyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-(1-Methylcyclopentyl)pyridin-3-one.
Reduction: Formation of 6-(1-Methylcyclopentyl)piperidin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Methylcyclopentyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1-Methylcyclopentyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the 1-methylcyclopentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridin-3-ol: A similar compound with an amino group at the sixth position instead of a 1-methylcyclopentyl group.
6-Methylpyridin-3-ol: A compound with a methyl group at the sixth position.
3-Hydroxypyridine: The parent compound with only a hydroxyl group at the third position.
Uniqueness
6-(1-Methylcyclopentyl)pyridin-3-ol is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-(1-methylcyclopentyl)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-11(6-2-3-7-11)10-5-4-9(13)8-12-10/h4-5,8,13H,2-3,6-7H2,1H3 |
InChI Key |
REINYDQLSACGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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